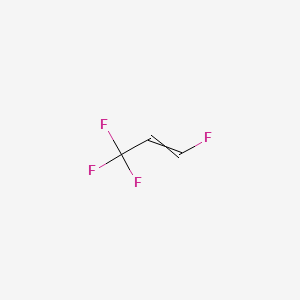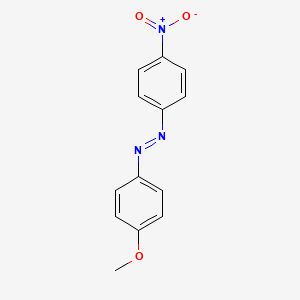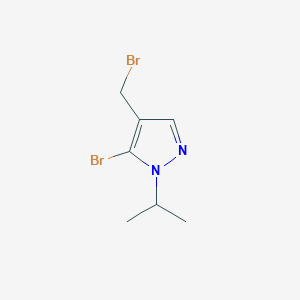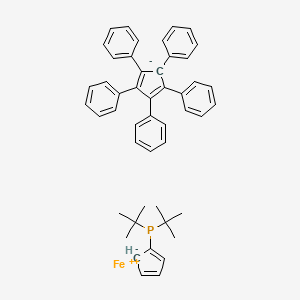
1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . This compound is known for its stability and effectiveness in facilitating these reactions, making it a valuable tool in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene typically involves the reaction of 1,2,3,4,5-pentaphenylcyclopentadiene with ferrocene in the presence of a suitable base. The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and toluene. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in palladium-catalyzed cross-coupling reactions, the products are typically arylated or aminated derivatives of the starting materials .
Applications De Recherche Scientifique
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene has a wide range of scientific research applications, including:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with palladium catalysts, facilitating the formation of reactive intermediates that drive the desired chemical transformations. The steric hindrance provided by the pentaphenyl and di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with less steric hindrance compared to 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its electron-donating properties, but with different steric and electronic characteristics.
1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate ligand with different coordination properties.
Uniqueness
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is unique due to its high steric hindrance and stability, which make it particularly effective in catalytic reactions. Its ability to enhance the selectivity and efficiency of these reactions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C48H47FeP |
|---|---|
Poids moléculaire |
710.7 g/mol |
Nom IUPAC |
ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C13H22P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25H;7-10H,1-6H3;/q2*-1;+2 |
Clé InChI |
BOBUBHOXRCYKLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


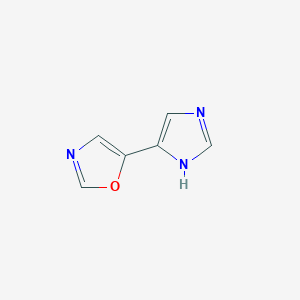
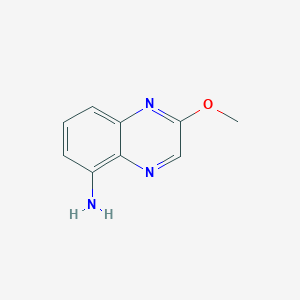
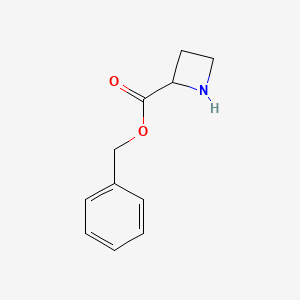
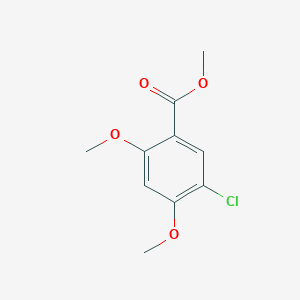
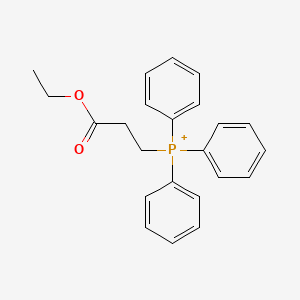
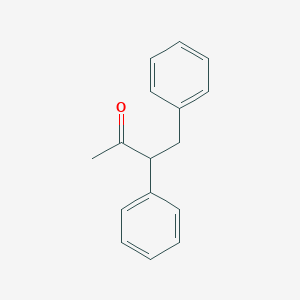
![2-[(4-Chlorophenoxy)methyl]-4-methylbenzimidazole](/img/structure/B8794664.png)
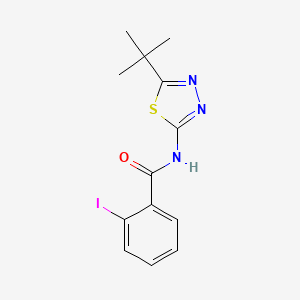
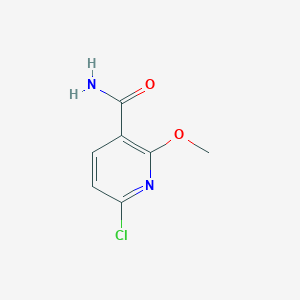
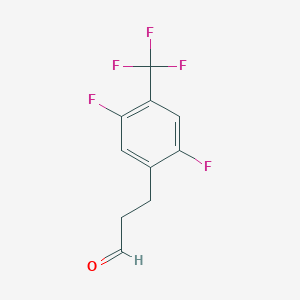
![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B8794691.png)
